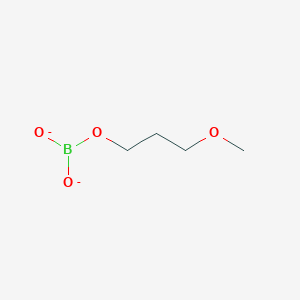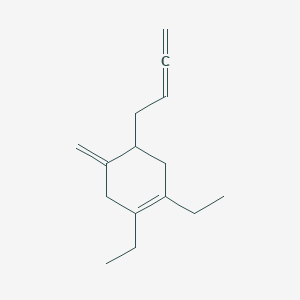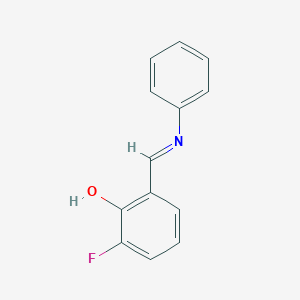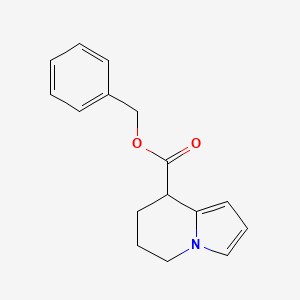![molecular formula C31H40O2Sn B14250375 (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone CAS No. 500028-11-5](/img/structure/B14250375.png)
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is an organotin compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenoxyphenyl group and a tributylstannyl group attached to a methanone core, making it a versatile molecule for synthetic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone typically involves a multi-step process. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4-tributylstannylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product purity.
化学反应分析
Types of Reactions
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohol derivatives.
Substitution: The phenoxyphenyl and tributylstannyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
Oxidation: Stannic derivatives and phenoxyphenyl ketones.
Reduction: Alcohol derivatives of the methanone core.
Substitution: Various substituted phenoxyphenyl and stannyl derivatives.
科学研究应用
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, coatings, and other materials requiring organotin compounds.
作用机制
The mechanism of action of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is primarily based on its ability to interact with biological molecules. The tributylstannyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the phenoxyphenyl group can interact with cellular membranes, affecting membrane fluidity and function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
(4-Phenoxyphenyl)phenylmethanone: Lacks the tributylstannyl group, making it less reactive in certain chemical reactions.
(4-Phenoxyphenyl)[4-(trimethylstannyl)phenyl]methanone: Contains a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and biological activity.
Uniqueness
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is unique due to the presence of both phenoxyphenyl and tributylstannyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
500028-11-5 |
|---|---|
分子式 |
C31H40O2Sn |
分子量 |
563.4 g/mol |
IUPAC 名称 |
(4-phenoxyphenyl)-(4-tributylstannylphenyl)methanone |
InChI |
InChI=1S/C19H13O2.3C4H9.Sn/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17;3*1-3-4-2;/h2-14H;3*1,3-4H2,2H3; |
InChI 键 |
WTWMOVJWNDJZNE-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)


![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)

![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)

![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)



![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
